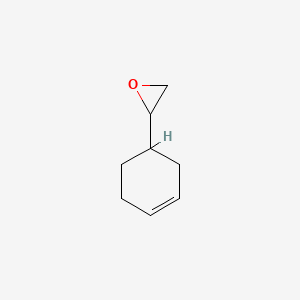

Epoxy-4-vinylcyclohexene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

5116-65-4 |

|---|---|

Fórmula molecular |

C8H12O |

Peso molecular |

124.18 g/mol |

Nombre IUPAC |

2-cyclohex-3-en-1-yloxirane |

InChI |

InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-2,7-8H,3-6H2 |

Clave InChI |

OLKHRYQRCJLWLL-UHFFFAOYSA-N |

SMILES |

C1CC(CC=C1)C2CO2 |

SMILES canónico |

C1CC(CC=C1)C2CO2 |

Otros números CAS |

11094-48-7 |

Sinónimos |

1,2-epoxy-4-vinylcyclohexane 1,2-VCHE vinylcyclohexane 1,2-monoepoxide |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of Epoxy 4 Vinylcyclohexene

Precursor Compounds and Their Derivation (e.g., 4-Vinylcyclohexene)

The principal precursor for epoxy-4-vinylcyclohexene (B83635) is 4-vinylcyclohexene (B86511) (VCH). This compound is a colorless liquid and serves as a crucial building block in the synthesis of various chemicals, including the target epoxide. wikipedia.org

Synthesis of 4-Vinylcyclohexene via Catalytic Dimerization

The industrial production of 4-vinylcyclohexene is achieved through the catalytic dimerization of 1,3-butadiene (B125203). wikipedia.orgsmolecule.com This process is a Diels-Alder reaction, a [4+2] cycloaddition, that is typically conducted at elevated temperatures and pressures. smolecule.comresearchgate.net

The reaction conditions for the catalytic dimerization of 1,3-butadiene to 4-vinylcyclohexene can be summarized as follows:

| Parameter | Range | Optimal Conditions | Catalyst Systems |

| Temperature | 110–425 °C wikipedia.orgsmolecule.com | 130–160 °C smolecule.com | Silicon carbide with copper or chromium salts wikipedia.orgsmolecule.com |

| Pressure | 1.3–100 MPa wikipedia.orgsmolecule.com | 20–35 bar google.com | Low- or zero-valent nickel with phosphite (B83602) or phosphine (B1218219) ligands researchgate.net |

| Catalyst | Various | - | Iron complexes researchgate.net |

| Catalyst | Various | - | Aluminosilicates (e.g., zeolites) with Cu(I) ions google.com |

| Catalyst | Various | - | Elemental sulfur or mercaptans google.com |

The choice of catalyst plays a crucial role in the selectivity and efficiency of the dimerization process, influencing the yield of 4-vinylcyclohexene over other potential byproducts like 1,5-cyclooctadiene. wikipedia.orgresearchgate.net For instance, the use of elemental sulfur or mercaptans as catalysts has been shown to increase the yield of 4-vinylcyclohexene while reducing polymer formation. google.com

Structural Characteristics of 4-Vinylcyclohexene Relevant to Epoxidation

4-Vinylcyclohexene possesses two distinct sites of unsaturation that are susceptible to epoxidation: the double bond within the cyclohexene (B86901) ring and the vinyl group attached to it. The reactivity of these two sites differs, which allows for selective epoxidation under specific reaction conditions. The double bond in the cyclohexene ring is generally more electron-rich and thus more reactive towards electrophilic epoxidizing agents compared to the vinyl group. This difference in reactivity is a key factor in developing selective epoxidation strategies.

Epoxidation Pathways for this compound Synthesis

The conversion of 4-vinylcyclohexene to this compound is achieved through epoxidation, a reaction that introduces an epoxide functional group. This can be accomplished using various oxidizing agents and catalytic systems.

Catalytic Epoxidation with Peracids and Oxidizing Agents

A common method for the epoxidation of 4-vinylcyclohexene involves the use of peracids, such as peroxyacetic acid or peroxybenzoic acid. wikipedia.orgnih.gov These reactions are often carried out in an inert solvent. nih.gov Other oxidizing agents, including hydrogen peroxide in the presence of a suitable catalyst, can also be employed. sci-hub.se For example, hydrotalcite has been shown to catalyze the epoxidation of olefins using hydrogen peroxide and an amide. sci-hub.se

The reaction can lead to the formation of different epoxide products, including 4-vinyl-1,2-epoxycyclohexane (also known as 1,2-epoxy-4-vinylcyclohexane (B86537) or vinylcyclohexene (B1617736) oxide) and 4-(1,2-epoxyethyl)cyclohexene (also known as 7,8-epoxy-4-vinylcyclohexene). nih.govnih.govnih.gov In some cases, a diepoxide, 4-(1,2-epoxyethyl)-1,2-epoxycyclohexane (vinylcyclohexene dioxide), can also be formed. nih.gov

A specific example of epoxidation is the reaction of 4-vinylcyclohexene with sodium hypochlorite (B82951) in the presence of dilute sulfuric acid, followed by treatment with sodium bisulfite under alkaline conditions to yield 4-vinylcyclohexene dioxide. google.com

Selective Epoxidation Strategies for the Vinyl and Cyclohexene Moieties

The selective epoxidation of either the cyclohexene ring double bond or the external vinyl group is a significant area of research. The higher electron density of the endocyclic double bond generally leads to the preferential formation of 4-vinyl-1,2-epoxycyclohexane. nih.gov

Studies using various catalytic systems have demonstrated the ability to control the selectivity of the epoxidation. For instance, the use of a cobalt(II) complex of calix google.compyrrole as a catalyst for the epoxidation of 4-vinylcyclohexene resulted in the formation of 1,2-epoxy-4-vinylcyclohexane with a high selectivity of 86%. nacatsoc.org Similarly, epoxidation catalyzed by hydrotalcite with hydrogen peroxide and propionamide (B166681) showed a 97% selectivity for the 1,2-epoxide. sci-hub.se

The formation of 4-vinyl-1,2-epoxycyclohexane is often the major pathway observed in metabolic studies as well. For example, human hepatic microsomes metabolize 4-vinylcyclohexene primarily to VCH-1,2-epoxide, with the formation of VCH-7,8-epoxide being significantly lower. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly or "green" methods for the synthesis of epoxides. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

One such approach involves the use of ionic liquids as catalysts or reaction media. For instance, the synthesis of cyclic carbonates from 4-vinyl-1-cyclohexene-1,2-epoxide and carbon dioxide has been investigated using ionic liquids as catalysts in a solvent-free system. researchgate.net Another green strategy is the use of hydrogen peroxide as a "clean" oxidant, as its only byproduct is water. bath.ac.uk The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is another key aspect of green chemistry in this field. sci-hub.seresearchtrends.net

For example, a biphasic reaction system for the hydrosilylation of 1,2-epoxy-4-vinylcyclohexane has been developed using a rhodium complex immobilized in a phosphonium (B103445) ionic liquid, allowing for easy catalyst separation and reuse. researchtrends.net Furthermore, the use of tungsten polyoxometalate catalysts for solvent-free epoxidation with hydrogen peroxide represents another advancement in sustainable synthesis. bath.ac.uk

Advanced Catalytic Systems for this compound Production

The synthesis of this compound, primarily through the epoxidation of 4-vinylcyclohexene, is highly dependent on the catalytic system employed. ontosight.ai The choice of catalyst influences not only the reaction rate but also the selectivity towards the desired 1,2-epoxidation product over potential side-reactions involving the second double bond. google.com Advanced catalytic systems are broadly categorized into homogeneous and heterogeneous approaches, each offering distinct advantages.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, are pivotal in various transformations involving this compound, particularly in its reaction with carbon dioxide (CO₂) to form cyclic carbonates. These reactions are notable for their atom efficiency. rug.nl

A prominent class of homogeneous catalysts for this conversion are ionic liquids (ILs). researchgate.net For instance, 1-alkylmethylimidazolium salts have been effectively used as catalysts for the cycloaddition of CO₂ to 4-vinyl-1-cyclohexene-1,2-epoxide (VCHO) without the need for a solvent. researchgate.net The catalytic activity is influenced by the structure of the IL, with bulkier alkyl chains on the cation and more nucleophilic anions (like Br⁻) showing enhanced reactivity. researchgate.net Halide-rich ILs are particularly effective as the halide anion can nucleophilically open the epoxide ring, a key step in the catalytic cycle. researchgate.net

Another effective homogeneous system involves a binary catalyst of metaboric acid (HBO₂) and tetrabutylammonium (B224687) bromide (TBAB). This system demonstrated high efficiency in the cycloaddition reaction between 4-vinylcyclohexene oxide and CO₂, achieving a 96% yield under optimized, solvent-free conditions. arkat-usa.org The synergy between HBO₂ and TBAB was found to be crucial, as using either component alone resulted in significantly lower yields or the formation of polymers. arkat-usa.org

Iron-based complexes, such as iron pyridylamino-bis(phenolate) complexes, also serve as effective bifunctional homogeneous catalysts. rug.nl These systems typically include a Lewis acid component to activate the epoxide and a nucleophile to initiate ring-opening. rug.nl The addition of a co-catalyst, like an organic halide, can significantly reduce the amount of the iron complex needed to achieve high conversion rates. rug.nl The selectivity of the reaction towards either cyclic carbonate or polycarbonate can be controlled by adjusting the ratio of the catalyst to the co-catalyst. rug.nl

Table 1: Selected Homogeneous Catalytic Systems for Reactions of this compound

| Catalyst System | Reactants | Key Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Metaboric acid (HBO₂) / Tetrabutylammonium bromide (TBAB) | 4-vinylcyclohexene oxide, CO₂ | 140 °C, 14 bar CO₂, 5 hours, solvent-free | 96% Yield | arkat-usa.org |

| Iron pyridylamino-bis(phenolate) / NBu₄Br | Cyclohexene oxide, CO₂ | 60 °C, 80 bar CO₂, 18 hours | 95% Conversion, >99% Selectivity for cyclic carbonate | rug.nl |

| Imidazolium-based Ionic Liquids | 4-vinyl-1-cyclohexene-1,2-epoxide, CO₂ | Solvent-free, optimized temperature and pressure | High Conversion (specifics vary with IL structure) | researchgate.net |

| Ammonium (B1175870) Zincates ([TBA]₂[ZnBr₄]) | 4-vinylcyclohexene dioxide, CO₂ | Room temp, 0.2 MPa CO₂ | 78% Conversion, selective for mono-carbonate | frontiersin.org |

Heterogeneous Catalysis and Immobilized Systems

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recyclability. rsc.orgresearchgate.net Several systems have been developed for reactions involving this compound.

For the epoxidation of 4-vinylcyclohexene, a polybenzimidazole-supported molybdenum(VI) catalyst (PBI.Mo) has been utilized with tert-butylhydroperoxide (t-BHP) as the oxidant, achieving moderate to good yields (50–70%). researchgate.net The immobilization of the active catalytic species on a solid support is a key strategy in developing robust heterogeneous catalysts. researchgate.net

In the context of derivatizing the vinyl group, single-atom catalysts (SACs) have shown remarkable activity and selectivity. A heterogeneous catalyst prepared by decorating alumina (B75360) nanorods with single platinum atoms efficiently catalyzes the hydrosilylation of the vinyl group on 1,2-epoxy-4-vinylcyclohexene. researchgate.netacs.org This system is notable for its high turnover numbers and its tolerance of the sensitive epoxy ring, which is prone to ring-opening reactions. researchgate.netacs.org The catalyst demonstrates significantly higher activity compared to related platinum nanoparticles. acs.org

Another approach involves immobilizing platinum nanocatalysts on superparamagnetic silica (B1680970) supports modified with multi-carboxyl linkers like EDTA or DTPA. rsc.org These magnetically recyclable catalysts have been successfully applied to the hydrosilylation of 1,2-epoxy-4-vinylcyclohexene with methyldichlorosilane, achieving near-quantitative yields (99%). rsc.org The magnetic core simplifies the separation process, enhancing the catalyst's reusability. rsc.org

Table 2: Heterogeneous Catalysts in Reactions of this compound

| Catalyst System | Reaction Type | Key Features | Yield | Reference |

|---|---|---|---|---|

| Single Atom Platinum on Alumina Nanorods (Pt-SAC) | Hydrosilylation of vinyl group | High activity and selectivity, tolerates epoxy ring. | High Yield | acs.org |

| Fe₃O₄@SiO₂-EDTA@Pt | Hydrosilylation of vinyl group | Magnetically recyclable, high reusability. | 99% | rsc.org |

| Polybenzimidazole-supported Mo(VI) (PBI.Mo) | Epoxidation of 4-vinylcyclohexene | Immobilized catalyst using t-BHP oxidant. | 50-70% | researchgate.net |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity in the synthesis of this compound and its derivatives. Key parameters that are typically adjusted include temperature, pressure, reaction time, and the molar ratio of reactants and catalysts.

In the epoxidation of 4-vinylcyclohexene (4-VCH) using peroxyacetic acid, a study found that simultaneously adding sodium carbonate with the oxidant to maintain a weakly acidic system favored an increased product yield. researchgate.net Further optimization of reaction time, temperature, and reactant ratios led to an 85% yield and 99% purity of 1,2-epoxide-4-vinyl-cyclohexene under specific conditions: a reaction temperature of 45°C and a reaction time of 2.0 hours. researchgate.net

For the cycloaddition of CO₂ to 4-vinylcyclohexene oxide catalyzed by a metaboric acid/tetrabutylammonium bromide system, a systematic optimization of catalyst dosage, temperature, pressure, and reaction time was performed. arkat-usa.org The highest yield (96%) was achieved at 140 °C and 14 bar CO₂ pressure over 5 hours. arkat-usa.org Similarly, in the epoxidation of cyclohexene (a related substrate), reaction conversion was found to increase with higher temperatures and a greater H₂O₂/cyclohexene molar ratio, while selectivity for the epoxide product increased at lower temperatures. researchgate.net This highlights the often-delicate balance required to achieve both high conversion and high selectivity.

Derivatization Reactions of this compound

The bifunctional nature of this compound, possessing both a reactive epoxide ring and a vinyl group, allows for a range of selective derivatization reactions. ontosight.aiscbt.com This versatility makes it a valuable intermediate in synthetic chemistry.

Functionalization via the Remaining Vinyl Group

The vinyl group provides a site for further chemical modification, often while preserving the epoxide ring for subsequent reactions. A key reaction is hydrosilylation, which creates C-Si bonds. researchgate.net Heterogeneous single-atom platinum catalysts have been shown to be highly effective for the hydrosilylation of the vinyl group in 1,2-epoxy-4-vinylcyclohexene, proceeding with high yields. acs.org This reaction is particularly noteworthy because the catalyst system tolerates the sensitive epoxy ring, preventing unwanted ring-opening. researchgate.netacs.org Magnetically separable platinum nanocatalysts have also been used to achieve this transformation with near-quantitative yields. rsc.org

The vinyl group is also amenable to other transformations. For example, in polymers derived from related structures, the pending vinyl groups can undergo post-polymerization modification via thiol-ene click reactions. rug.nlacs.org This was demonstrated by reacting a poly(vinylcyclohexene carbonate) with 1,3-propanedithiol, which resulted in a cross-linked polymer with significantly altered material properties. rug.nl

Ring-Opening Functionalization with Specific Nucleophiles

The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. scbt.comchemistrysteps.com This reactivity can be harnessed with a wide variety of nucleophiles under either basic or acidic conditions.

Under basic or neutral conditions, strong nucleophiles such as hydroxides, alkoxides, thiols, cyanides, Grignard reagents, and lithium aluminum hydride (LiAlH₄) attack the epoxide. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide, resulting in inversion of stereochemistry at that center. masterorganicchemistry.com The product is an anti-diol or a related functionalized alcohol after a workup step. chemistrysteps.com

In the presence of an acid catalyst, even weak nucleophiles like water or alcohols can open the ring. libretexts.org The mechanism is considered to be between SN1 and SN2. chemistrysteps.com The acid protonates the epoxide oxygen, making it a better leaving group and activating the ring. The nucleophile then attacks the more substituted carbon atom. chemistrysteps.comlibretexts.org

A significant ring-opening reaction is the cycloaddition of carbon dioxide, which is often catalyzed by homogeneous systems like ionic liquids or metal complexes. researchgate.netarkat-usa.org This reaction typically involves nucleophilic attack on the epoxide by a co-catalyst (e.g., a bromide ion), followed by insertion of CO₂ into the resulting metal-alkoxide bond and subsequent ring-closure to yield a cyclic carbonate. rug.nlresearchgate.net The difference in reactivity between the internal epoxide and a terminal epoxide can be exploited for selective reactions. For instance, in 4-vinylcyclohexene dioxide, reaction with CO₂ using an ammonium zincate catalyst at room temperature selectively forms the cyclic carbonate at the less substituted, exocyclic epoxide. frontiersin.org

Chemical Reactivity and Mechanistic Investigations of Epoxy 4 Vinylcyclohexene

Ring-Opening Reactions of the Epoxide Moiety

The opening of the strained epoxide ring is the most characteristic reaction of Epoxy-4-vinylcyclohexene (B83635), proceeding through different mechanisms depending on the reaction conditions. These reactions are fundamental to its use in polymer chemistry. sigmaaldrich.comscbt.com

Under basic or neutral conditions, the ring-opening of this compound occurs via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org A variety of nucleophiles, including hydroxides, alkoxides, amines, and carbanions, can initiate this reaction. smolecule.comlibretexts.org The nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate, which is subsequently protonated.

A key aspect of this mechanism is its regioselectivity. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (C2) of the epoxide ring. smolecule.comlibretexts.org For example, hydrolysis under basic conditions yields 4-vinylcyclohexane-1,2-diol with a trans configuration, a direct consequence of the backside attack characteristic of the SN2 mechanism. smolecule.comlibretexts.org

Table 1: Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Type | Mechanism | Regioselectivity |

|---|---|---|---|

| Hydroxide (OH⁻) | Diol | SN2 | Attack at the less substituted carbon smolecule.comlibretexts.org |

| Alcohols (ROH) | Ether-alcohol | SN2 | Attack at the less substituted carbon smolecule.comlibretexts.org |

In the presence of acidic catalysts, this compound undergoes cationic ring-opening polymerization, a process widely used for producing crosslinked polymers and epoxy resins. smolecule.comactascientific.com This process is often initiated by UV irradiation in the presence of a photoinitiator. mdpi.com

Common initiators include onium salts such as diaryliodonium (Ar₂I⁺X⁻) and triarylsulfonium (Ar₃S⁺X⁻) salts. mdpi.comacs.org Upon photolysis, these salts generate a superacid (a strong Brønsted acid like HBF₄, HPF₆, or HSbF₆), which then protonates the epoxide oxygen. acs.org This protonation activates the ring towards nucleophilic attack by another monomer unit, propagating the polymerization chain. The reactivity is influenced by the nature of the counter-anion (X⁻); for instance, salts with SbF₆⁻ anions generally lead to higher polymerization rates than those with PF₆⁻ anions. mdpi.com

Table 2: Initiators and Accelerators for Cationic Polymerization of this compound

| Class | Example(s) | Role | Mechanism of Action |

|---|---|---|---|

| Photoinitiator | Diaryliodonium salts, Triarylsulfonium salts | Cationic initiator | Generates a strong Brønsted acid upon UV irradiation to protonate the epoxide. acs.org |

| Accelerator | Benzyl (B1604629) alcohol | Rate enhancer | Participates in the activated monomer mechanism, increasing polymerization rate. google.com |

| Photosensitizer | 9-Anthracenemethanol (B72535), Pyrene, N-vinylcarbazole | Efficiency enhancer | Absorbs light and transfers energy to the onium salt initiator, generating cations. mdpi.com |

The reactivity of this compound can be tuned by substituents, either on the compound itself or on catalysts used in its reactions. In copolymerization reactions with cyclic anhydrides, the structure of the catalyst ligand plays a crucial role. For instance, in the copolymerization of phthalic anhydride (B1165640) and 4-vinylcyclohexene (B86511) oxide using salophen chromium(III) complexes, decreasing the electron-donating character of substituents on the salicylaldehyde (B1680747) moieties of the ligand (in the order OMe < tBu < H) leads to an increase in the catalyst's activity. rsc.org

Similarly, the nature of the epoxide's substituents significantly affects its reactivity in other transformations. When reacting with carbon dioxide in the presence of ionic liquid catalysts to form cyclic carbonates, the structure of the ionic liquid's cation and the nucleophilicity of its anion influence the conversion efficiency. researchgate.net Computational studies on the reaction of various vinylcyclohexene (B1617736) derivatives with hypochlorous acid show that electron-donating groups (like –CH₃) and electron-withdrawing groups (like –CHO) direct the reaction towards the double bond closer to or farther from the substituent, respectively. researchgate.net

Reactions Involving the Cycloalkene and Vinyl Groups

While the epoxide is the primary site of reactivity, the vinyl and cycloalkene groups can also participate in characteristic olefin reactions.

The parent compound, 4-vinylcyclohexene, is synthesized via a Diels-Alder reaction, where two molecules of 1,3-butadiene (B125203) dimerize. wikipedia.orgrsc.org The reverse of this process, the retro-Diels-Alder reaction, is a characteristic transformation for cyclohexene (B86901) derivatives. wikipedia.org Under suitable thermal conditions, this compound can undergo a retro-Diels-Alder reaction, which would lead to the fragmentation of the six-membered ring. smolecule.com

The vinyl group of this compound is susceptible to radical reactions. Studies on the parent molecule, 4-vinylcyclohexene, demonstrate that free radicals preferentially add to the vinylic double bond over the internal double bond of the cyclohexene ring. cdnsciencepub.com

In reactions with tertiary alkyl and cyanoalkyl free radicals (generated from initiators like t-butyl peroxypivalate and azobisisobutyronitrile), the radicals add to the vinyl group. cdnsciencepub.comcdnsciencepub.com The resulting secondary alkyl radical can then abstract a hydrogen atom to yield an adduct or add to another olefin to form polymeric material. cdnsciencepub.com Concurrently, abstraction of allylic hydrogens from the cyclohexene ring can also occur, though addition to the vinyl group is a major pathway. cdnsciencepub.com The vinylcyclohexenyl radicals formed from hydrogen abstraction primarily react by coupling to form dehydro dimers. cdnsciencepub.com

Table 3: Summary of Radical Reactions with the Vinylcyclohexene Moiety

| Radical Source | Primary Reaction with 4-Vinylcyclohexene | Resulting Products |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | Addition of cyanoisopropyl radicals to the vinyl double bond. cdnsciencepub.comcdnsciencepub.com | RH adducts, substituted products from coupling, polymers. cdnsciencepub.com |

Reaction Kinetics and Thermodynamic Analysis

The reactivity of 4-vinylcyclohexene dioxide, also known as this compound, is characterized by the presence of two distinct epoxide rings: one on the cyclohexyl ring and another on the vinyl side chain. This structure allows for a variety of chemical transformations, the rates and outcomes of which are governed by kinetic and thermodynamic principles. The compound readily reacts with active hydrogen compounds like alcohols and amines and can undergo violent polymerization when heated or in the presence of catalysts. chemicalbook.comchemicalbook.com

Kinetic modeling for the transformations of 4-vinylcyclohexene dioxide focuses on understanding the rates of its various reactions, such as polymerization and cycloaddition. These models are crucial for controlling reaction outcomes and optimizing conditions for desired products. The kinetics are highly dependent on factors like the type of catalyst, temperature, and the specific epoxide ring being targeted.

One significant area of study is the selective reaction of one epoxide group over the other. For instance, in the cycloaddition of carbon dioxide (CO2) using ammonium (B1175870) zincate catalysts at room temperature, the reaction occurs selectively at the less sterically hindered terminal epoxide on the vinyl group, leaving the endocyclic epoxide on the cyclohexene ring intact. frontiersin.org This selectivity highlights the kinetic control possible under mild conditions.

Cationic polymerization is another key transformation. The polymerization can be initiated to form either homopolymers or copolymers. google.com A notable example is the copolymerization with monoepoxides like propylene (B89431) oxide in the presence of a boron trifluoride catalyst and a butanol co-catalyst. google.com This process yields linear thermoplastic copolymers with residual epoxide rings, which can later be cross-linked. google.com The rate of this copolymerization is carefully controlled by the catalyst concentration and temperature. google.com

Kinetic models for such reactions are often described by algebraic expressions that relate the reaction rate to reactant concentrations and a rate constant, which is temperature-dependent (often following the Arrhenius equation). General kinetic models for solid-state or complex reactions, such as those involving nucleation, diffusion, or phase-boundary movements, can also be conceptually applied to understand the mechanisms of polymer formation and degradation. csic.es

Table 1: Kinetic Parameters of 4-Vinylcyclohexene Dioxide Transformations This table is a representative summary of findings from referenced research.

| Transformation Type | Catalyst/Initiator | Key Kinetic Observations | Primary Product | Reference |

|---|---|---|---|---|

| Selective CO2 Cycloaddition | Ammonium zincates (e.g., [TBA]2[ZnBr4]) | Reaction proceeds at room temperature and low CO2 pressure (0.2 MPa). Highly selective for the terminal epoxide due to lower steric hindrance. | Monocyclic carbonate (at the vinyl group) | frontiersin.org |

| Copolymerization | Boron trifluoride / Butanol | Forms linear thermoplastic copolymers. The rate is controlled by slow addition of the catalyst solution. | Linear copolymer with residual epoxide rings | google.com |

| Homopolymerization | Perchloric acid | Polymerization occurs upon heating with the catalyst. | Cross-linked homopolymer | google.com |

The transformations of 4-vinylcyclohexene dioxide are subject to thermodynamic control, where the relative stability of products determines the final composition at equilibrium. This is particularly evident in the competition between polymerization and the formation of cyclic carbonates.

Generally, the ring-opening polymerization of epoxides is an exothermic process and is thus favored at lower temperatures. researchgate.net Conversely, the cycloaddition of CO2 to form a five-membered cyclic carbonate is often a thermodynamically stable outcome, and its formation can be favored at higher temperatures, sometimes through the depolymerization of existing polycarbonate chains. researchgate.net The balance between these two reaction pathways is therefore highly sensitive to temperature.

The key thermodynamic parameters governing this equilibrium are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG = ΔH - TΔS).

Polymerization: Typically has a negative ΔH (exothermic) and a negative ΔS (increased order). At low temperatures, the negative ΔH term dominates, making ΔG negative and the reaction spontaneous.

Cyclic Carbonate Formation: While also often exothermic, the equilibrium can shift at higher temperatures. If depolymerization occurs to form the cyclic carbonate, it suggests the cyclic product is the thermodynamic sink of the system under those conditions.

While specific thermodynamic values for 4-vinylcyclohexene dioxide reactions are not extensively published in readily available literature, they can be estimated using computational methods. For its precursor, 4-vinylcyclohexene, thermodynamic properties such as heat capacity, entropy, and enthalpy have been calculated at different temperatures using quantum chemical methods, a technique applicable to the diepoxide as well. nih.gov

Table 2: Thermodynamic Considerations in 4-Vinylcyclohexene Dioxide Reactions This table provides a conceptual overview based on established principles of epoxide reactivity.

| Reaction | Driving Thermodynamic Factor | Favorable Conditions | Governing Principle | Reference |

|---|---|---|---|---|

| Ring-Opening Polymerization | Enthalpy (Exothermic) | Low Temperature | Polymerization is kinetically accessible and favored when the enthalpic gain of ring-opening outweighs the entropic penalty. | researchgate.net |

| Cyclic Carbonate Formation | Product Stability (Thermodynamic Sink) | High Temperature | The five-membered cyclic carbonate is a highly stable structure. At elevated temperatures, equilibrium can shift towards this product, even via depolymerization. | researchgate.net |

Computational Chemistry Approaches to Reactivity Prediction

Computational chemistry provides powerful tools for predicting and understanding the reactivity of complex molecules like 4-vinylcyclohexene dioxide without the need for extensive experimentation. These methods can elucidate electronic structures and simulate reaction processes at an atomic level.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties that govern a molecule's reactivity. nih.govscience.gov For a molecule like 4-vinylcyclohexene dioxide, these calculations can predict which sites are most susceptible to nucleophilic or electrophilic attack. Studies on the precursor, 4-vinylcyclohexene, using the B3LYP/6-311++G(d,p) level of theory, provide a template for the kinds of analyses that are performed. nih.gov

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of a molecule. For 4-vinylcyclohexene dioxide, MEP would show negative potential (red/yellow) around the oxygen atoms of the epoxide rings, indicating their nucleophilic character and susceptibility to attack by electrophiles or protonation in acid-catalyzed reactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insight into charge distribution, revealing the partial charges on each atom. nih.gov It can confirm the electrophilic character of the carbon atoms in the epoxide rings due to the polarization of the C-O bonds.

Table 3: Application of Quantum Chemical Descriptors to Predict Reactivity This table illustrates how computational descriptors, based on methodologies applied to similar molecules, predict the reactivity of this compound.

| Descriptor | Information Provided | Predicted Reactivity of this compound | Reference (Methodology) |

|---|---|---|---|

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. | The presence of strained epoxide rings would likely result in a relatively small HOMO-LUMO gap, indicating high reactivity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Negative potential on epoxide oxygens (nucleophilic sites); positive potential on adjacent carbons (electrophilic sites). | nih.gov |

| NBO Atomic Charges | Quantifies the electron distribution and polarization of bonds. | Confirms significant positive partial charges on epoxide carbons, making them primary targets for nucleophiles. | nih.gov |

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing researchers to visualize and analyze reaction pathways, conformational changes, and the role of solvent or catalysts.

For reactions involving 4-vinylcyclohexene dioxide, MD simulations can be used to:

Simulate Reaction Mechanisms: MD can model the step-by-step process of epoxide ring-opening, showing the formation of transition states and intermediates. This is valuable for understanding whether a reaction proceeds, for example, through an SN1 or SN2-type mechanism.

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, such as the CO2 cycloaddition with ionic liquids, MD simulations can explore how the catalyst interacts with the epoxide. researchgate.net Simulations can reveal details about the solubility and dissociation of the catalyst in the reaction medium, which are critical factors for catalytic activity. researchgate.net

Predict Conformational Preferences: The cyclohexene ring can adopt different conformations. MD simulations can determine the most stable conformations of the reactant and how conformation influences the accessibility of the two different epoxide rings to incoming reagents.

These simulations complement quantum chemical calculations by adding a dynamic, time-dependent perspective to the understanding of chemical reactivity.

Table 4: Role of Molecular Dynamics in Investigating Reaction Pathways This table outlines the potential applications of MD simulations for studying the reactions of this compound.

| Simulation Focus | Insight Gained | Example Application | Reference (Concept) |

|---|---|---|---|

| Reaction Mechanism | Visualization of bond breaking/formation, transition states, and intermediates. | Simulating the acid-catalyzed hydrolysis of the epoxide rings to understand the sequence of events. | science.gov |

| Catalyst Behavior | Understanding the role of catalyst solvation, dissociation, and interaction with the substrate. | Modeling the interaction of an ionic liquid catalyst with the epoxide rings during CO2 cycloaddition. | researchgate.net |

| Conformational Analysis | Determining the accessibility of reactive sites based on molecular motion and flexibility. | Analyzing which face of the endocyclic or exocyclic epoxide is more exposed to attack by a nucleophile. | science.gov |

Polymerization and Copolymerization Science of Epoxy 4 Vinylcyclohexene

Homopolymerization Mechanisms of Epoxy-4-vinylcyclohexene (B83635)

The polymerization of 4-vinylcyclohexene (B86511) dioxide (VCHDO), also known as 3-oxiranyl-7-oxabicyclo[4.1.0]heptane, proceeds through several mechanisms, primarily involving the opening of its two epoxide rings. The vinyl group typically remains intact during these processes, offering a site for subsequent modifications.

Cationic Polymerization: Photoinitiated and Thermal Processes

Cationic polymerization is a primary method for polymerizing VCHDO. This can be initiated through either photochemical or thermal means.

Photoinitiated Cationic Polymerization: This process relies on photoinitiators that generate a strong Brønsted acid or a cationic species upon UV irradiation. nih.govitu.edu.tr Onium salts, such as diaryliodonium and triarylsulfonium salts (e.g., (C₆H₅)₂I⁺AsF₆⁻ and (C₆H₅)₃S⁺AsF₆⁻), are common photoinitiators. acs.org Upon photolysis, these salts undergo irreversible fragmentation to produce reactive species that initiate the polymerization of the epoxide groups. itu.edu.tracs.org The efficiency of these initiators can be enhanced by using photosensitizers, which absorb light at longer wavelengths and transfer energy to the onium salt, thereby accelerating the polymerization rate. itu.edu.trgoogle.com For instance, compounds with hydroxyl groups like 9-anthracenemethanol (B72535) can participate in the polymerization through an activated monomer mechanism, increasing the reaction rate. nih.gov Charge-transfer complexes formed between pyridinium (B92312) salts and aromatic electron donors have also been successfully used as photoinitiators for VCHDO. itu.edu.trresearchgate.netitu.edu.tr Studies have shown that VCHDO exhibits high photoreactivity in cationic polymerization compared to other cycloaliphatic epoxides. nih.gov

Thermal Polymerization: While highly stable in the absence of a catalyst, VCHDO can undergo thermal polymerization. acs.org The process is typically initiated by catalysts that become active at elevated temperatures. The polymerization can be hazardous as it can be violent and is sensitive to the presence of acids and bases. chemicalbook.com Early work disclosed that heating VCHDO in the presence of perchloric acid serves as a catalyst for its homopolymerization. google.com

Ring-Opening Polymerization (ROP) Studies

The polymerization of VCHDO is fundamentally a ring-opening polymerization (ROP) where the epoxide rings are opened, leading to the formation of a polyether backbone. nih.gov In cationic ROP, the process is initiated by an electrophilic attack on the oxygen atom of the epoxide ring, creating a tertiary oxonium ion. This active center then propagates by reacting with other monomer units.

A key finding in the ROP of VCHDO is that under certain catalytic conditions, linear thermoplastic copolymers can be formed that retain residual epoxide rings. google.com This occurs when polymerization is controlled to favor the opening of one epoxide group per monomer unit, leaving the other available for subsequent cross-linking reactions. For example, using boron trifluoride in the presence of butanol can yield linear polymers that can be transformed into three-dimensional, cross-linked thermosets upon further heat treatment with an acidic material. google.com

Structural Characterization of Poly(this compound)

The structure of poly(4-vinylcyclohexene dioxide) is characterized by a polyether backbone with pendant cyclohexyl rings and vinyl groups. The primary structure resulting from the ring-opening of the epoxide on the cyclohexane (B81311) ring leads to a linear polymer. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing these polymers. nih.gov

A significant structural feature, as revealed in early patent literature, is the presence of residual epoxide rings in linear thermoplastic homopolymers. google.com This indicates that under specific conditions, the polymerization is not exhaustive, and one of the two epoxide functionalities on the VCHDO monomer remains unreacted. These residual epoxide rings are critical as they allow for a secondary curing or cross-linking step, which transforms the initial linear polymer into a more robust, thermoset material. google.com The final polymer can thus be tailored from a flexible thermoplastic to a rigid, cross-linked network.

Copolymerization Strategies Involving this compound

VCHDO is a valuable comonomer due to its dual functionality (two epoxide groups) and the presence of a vinyl group, which can be used for post-polymerization modification. rsc.org Its ability to copolymerize with various monomers expands the range of accessible polymer architectures and properties.

Copolymerization with Carbon Dioxide for Cyclic Carbonates and Polycarbonates

A significant area of research is the copolymerization of VCHDO with carbon dioxide (CO₂). nsf.gov This process is an attractive route for CO₂ utilization, converting a greenhouse gas into valuable polymeric materials. rsc.orgrsc.org The reaction typically yields poly(vinylcyclohexene carbonate) (PVCHC), an aliphatic polycarbonate, with high selectivity for carbonate linkages and minimal ether linkage formation. rsc.orgrsc.org This alternating copolymerization involves the ring-opening of the epoxide and the insertion of CO₂. rsc.org The resulting polycarbonates are often polyols, suitable for applications such as the production of polyurethanes. rsc.org

Catalyst Systems for CO₂ Copolymerization

The success of VCHDO and CO₂ copolymerization hinges on the use of effective catalyst systems. A variety of metal-based catalysts have been developed and studied for this purpose. These catalysts are designed to be highly active and selective, often under mild conditions such as low CO₂ pressure. rsc.org

Several classes of catalysts have shown high efficacy:

Chromium-based Catalysts: Homogeneous chromium complexes with [OSSO]-type bis(phenolato) dianionic ligands have been reported to effectively catalyze the copolymerization, yielding polycarbonates with over 95% carbonate units. rsc.orgresearchgate.net Salen-type chromium(III) complexes, often used with a cocatalyst, are also effective. acs.org

Nickel-based Catalysts: Dinuclear nickel complexes based on hexadentate bis(benzotriazole iminophenolate) derivatives are efficient catalysts for the alternating copolymerization of CO₂ with VCHDO, producing polycarbonates with over 99% carbonate linkages. bohrium.com

Zinc-based Catalysts: Homogeneous di-zinc complexes have demonstrated good activity and high selectivity for producing polycarbonate polyols from VCHDO and CO₂. rsc.orgrsc.org These catalysts function well even in the presence of impurities like water or alcohols. rsc.org

Yttrium-based Catalysts: Coordination systems involving yttrium, such as Y(CF₃CO₂)₃–Zn(Et)₂–m-hydroxybenzoic acid, have been used for block copolymerization involving VCHDO. researchgate.net

Cobalt-based Catalysts: Bifunctional SalcyCo(III) complexes have been used for the terpolymerization of propylene (B89431) oxide, CO₂, and VCHDO. researchgate.net Heterodinuclear catalysts containing cobalt have also been explored. rsc.org

The table below summarizes some of the key catalyst systems and their performance in the copolymerization of VCHDO and CO₂.

| Catalyst System | Monomers | Key Findings | Reference(s) |

| [OSSO]Cr(III)Cl | VCHO, CO₂ | High activity and selectivity for polycarbonate with >95% carbonate units. | rsc.org |

| Dinuclear Ni(II) complexes | VCHO, CO₂ | Efficient for alternating copolymerization; >99% carbonate linkages. | bohrium.com |

| Di-zinc bis(trifluoroacetate) | VCHO, CO₂ | Good activity (TOF = 24 h⁻¹ at 1 bar CO₂) and high selectivity for polycarbonate polyols. | rsc.orgrsc.org |

| (salen)Cr(III)Cl / PPNCl | Propylene oxide, Cyclohexene (B86901) oxide, CO₂ | High turnover frequencies (TOF) for polycarbonate production with >95% carbonate linkages. Applicable principle for VCHO. | acs.org |

| SalcyCo(III)NO₃ complex | Propylene Oxide, VCHO, CO₂ | Successful terpolymerization with adjustable glass-transition temperatures. | researchgate.net |

Selectivity Control in Cyclic Carbonate Formation

The synthesis of cyclic carbonates from the cycloaddition of carbon dioxide (CO₂) with epoxides is a process of significant interest due to its 100% atom efficiency. researchgate.net In the case of this compound, also known as 4-vinylcyclohexene oxide (VCHO), the reaction is challenging due to steric hindrance. researchgate.net Consequently, the choice of catalyst and reaction conditions is paramount in controlling the selectivity towards the desired cyclic carbonate product over potential side reactions, such as polymerization.

A variety of catalytic systems have been developed to optimize this transformation. Metal complexes, particularly those involving Al, Co, Fe, and Zn, have shown strong catalytic activity under mild conditions. researchgate.net For instance, iron pyridylamino-bis(phenolate) complexes acting as bifunctional catalysts can be tuned to favor either cyclic carbonate or polycarbonate formation. researchgate.net The selectivity can be switched by altering the reaction parameters; for example, increasing the reaction temperature or the ratio of a Lewis base co-catalyst to the iron complex tends to increase the selectivity for the cyclic carbonate. researchgate.net

Metal-free catalysts have also emerged as a cost-effective and environmentally friendly alternative. A binary system of metaboric acid (HBO₂) and tetrabutylammonium (B224687) bromide (TBAB) has proven highly efficient for the cycloaddition of VCHO and CO₂. researchgate.net Optimization of reaction parameters such as catalyst concentration, temperature, and pressure is crucial for maximizing yield and selectivity. For the HBO₂/TBAB system, optimal conditions of 140 °C and 14 bar CO₂ pressure with specific catalyst loadings achieved a cyclic carbonate yield of 96%. researchgate.net Similarly, arylboranes like BPh₃ and B(C₆F₅)₃, when used with a suitable cocatalyst, can effectively catalyze the reaction, with selectivity being dependent on the specific substrate. acs.org

Ionic liquids (ILs) represent another class of effective catalysts. The structure of the IL, particularly the alkyl chain length of the cation and the nucleophilicity of the anion, significantly affects the conversion of VCHO. kpi.ua Ionic liquids with bulkier alkyl chains and more nucleophilic anions generally exhibit better reactivity. kpi.ua The addition of zinc halide co-catalysts can further enhance the cycloaddition process. kpi.ua

Table 1: Catalytic Systems for Selective Cyclic Carbonate Formation from this compound and CO₂

| Catalyst System | Co-catalyst/Additive | Key Findings on Selectivity | Reference |

|---|---|---|---|

| Metaboric acid (HBO₂) | Tetrabutylammonium bromide (TBAB) | Highly efficient and selective under optimized conditions (140 °C, 14 bar), yielding 96% cyclic carbonate. Selectivity improves with optimized catalyst dosage, temperature, and pressure. | researchgate.net |

| Iron pyridylamino-bis(phenolate) complexes | Lewis Base (e.g., PPNCl) | Selectivity can be switched between cyclic carbonate and polycarbonate. Higher temperature and higher nucleophile/metal ratios favor cyclic carbonate formation. | researchgate.net |

| Ionic Liquids (e.g., 1-alkylmethylimidazolium salts) | Zinc Halide | Reactivity and conversion are influenced by the IL's cation (alkyl chain length) and anion (nucleophilicity). Enhanced performance with co-catalyst. | kpi.ua |

| Arylboranes (e.g., BPh₃) | Suitable cocatalyst (e.g., PPNBr) | Catalyzes formation of either cyclic carbonate or polycarbonate, with selectivity being substrate-dependent. | acs.org |

Post-Polymerization Functionalization of Vinyl-Containing Copolymers

Copolymers synthesized from this compound feature pendant vinyl groups along the polymer backbone. These vinyl groups serve as versatile handles for post-polymerization modification, allowing for the tailoring of polymer properties through various chemical transformations. researchgate.netnsf.gov This approach is a powerful strategy for creating functional materials from a common polymer precursor. rsc.org

A prominent method for functionalizing these polymers is the thiol-ene "click" reaction. This reaction involves the radical-mediated addition of a thiol compound across the vinyl double bond. rsc.org It is highly efficient and can be initiated either thermally or photochemically. For example, poly(vinylcyclohexene carbonate) can be cross-linked by reacting it with multifunctional thiols like 1,3-propanedithiol, which significantly increases the glass transition temperature and chemical resistance of the material. researchgate.netnih.gov The hydrophobic nature of a 1,2-epoxy-4-cyclohexene/CO₂ copolymer can be altered to become amphiphilic through the quantitative addition of thioglycolic acid via the thiol-ene reaction. researchgate.net This modification strategy has been used to convert polycarbonates into materials with enhanced hydrophilicity or to create thermoplastic elastomers. researchgate.net

Another significant functionalization technique is hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across the vinyl group, typically catalyzed by platinum complexes. High selectivity in the hydrosilylation of the vinyl group on 4-vinylcyclohexene oxide has been achieved with specific catalysts, demonstrating over 95% conversion while avoiding side reactions with the epoxy fragment. This reaction can be applied to polymers containing VCHO units to introduce siloxane functionalities or to create cross-linked silicone-polymer hybrid materials. researchgate.net

Other potential modifications for the vinyl group include hydroboration, which can introduce hydroxyl groups upon subsequent oxidation, further expanding the range of possible functional materials. nsf.gov These post-polymerization functionalization techniques are crucial for adapting the properties of VCHO-based polymers for a wide array of applications, from biomedical uses to advanced coatings. rsc.orgresearchgate.net

Copolymerization with Other Epoxides and Monomers

This compound (VCHO) can be copolymerized with a variety of other monomers to produce polymers with tailored properties. This approach allows for the modification of characteristics such as flexibility, thermal stability, and functionality. researchgate.net

The copolymerization of VCHO with other monoepoxides is a well-established method. For example, reacting VCHO with monoepoxides like propylene oxide or styrene (B11656) oxide in the presence of boron trifluoride and a small amount of butanol yields linear thermoplastic copolymers. researchgate.net These copolymers possess residual epoxide rings from the VCHO monomer, which can be utilized for subsequent cross-linking. researchgate.net A notable example is the synthesis of a triblock copolymer, poly(propylene carbonate)-b-poly(cyclohexene carbonate)-b-poly(4-vinylcyclohexene carbonate) (PPC-b-PCHC-b-PVCHC), through the sequential catalyzed addition of propylene oxide, cyclohexene oxide, and VCHO with CO₂. researchgate.net Terpolymerizations involving CO₂, propylene oxide (PO), and VCHO have also been successfully catalyzed by single cobalt(III) salen-type complexes, demonstrating the versatility of this monomer. nih.gov

Beyond other epoxides, VCHO can be copolymerized with different classes of monomers, such as cyclic anhydrides. The alternating ring-opening copolymerization of VCHO with phthalic anhydride (B1165640) (PA) has been achieved using salophen chromium(III) complexes as catalysts. This reaction produces polyesters with pendant vinyl groups. The use of metallocene catalysts has also been explored for the copolymerization of VCHO and PA. nsf.gov The resulting polyesters are characterized by narrow dispersity and the absence of polyether units when using specific catalytic systems.

The ability to incorporate VCHO into polymer chains with other monomers like propylene oxide, cyclohexene oxide, and phthalic anhydride allows for the creation of a diverse range of materials, including block copolymers and functional polyesters, with properties tuned for specific applications.

Controlled Polymerization Techniques for Tailored Architectures

The synthesis of polymers with well-defined and tailored architectures, such as controlled molecular weights, narrow molecular weight distributions (polydispersity), and specific topologies like block copolymers, is crucial for advanced material applications. For this compound (VCHO), several controlled polymerization techniques have been successfully employed.

One key achievement is the "immortal" polymerization of VCHO with CO₂. Using specific dinuclear nickel catalysts, it is possible to produce poly(vinylcyclohexene carbonate) polyols with very narrow polydispersity. This "immortal" character means that a chain transfer agent can be used to produce multiple polymer chains per catalyst molecule without termination, which is a hallmark of a controlled process. Similarly, the copolymerization of VCHO and CO₂ using arylborane catalysts can yield polycarbonates with a narrow polydispersity index (Đ) as low as 1.03, indicating a high degree of control over the polymerization process. acs.org

Controlled polymerization techniques are also instrumental in the synthesis of block copolymers containing VCHO. Sequential monomer addition is a powerful strategy to create these tailored architectures. For instance, well-defined diblock and triblock copolymers have been synthesized by the sequential copolymerization of different epoxides and CO₂. A prime example is the synthesis of the triblock copolymer poly(propylene carbonate)-b-poly(cyclohexene carbonate)-b-poly(4-vinylcyclohexene carbonate) (PPC-b-PCHC-b-PVCHC). researchgate.net This is achieved by the sequential addition of the respective monomers (propylene oxide, cyclohexene oxide, and VCHO) to the reaction system, allowing for the growth of distinct polymer blocks. researchgate.net

Furthermore, the initial synthesis of linear thermoplastic copolymers from VCHO and other monoepoxides, which can later be transformed into cross-linked, three-dimensional polymers, represents another level of architectural control. researchgate.net This two-step process allows for the production of a processable linear polymer that can be cured into a robust thermoset material. researchgate.net These controlled polymerization methods are essential for designing advanced materials with precise structural features and predictable properties.

Kinetic Analysis of Polymerization Processes

Reaction Rate Determination in this compound Polymerization

Understanding the kinetics of polymerization is essential for controlling the reaction, optimizing conditions, and tailoring the properties of the final polymer. For the polymerization of this compound (VCHO), kinetic studies have provided valuable insights into reaction rates, mechanisms, and the influence of various parameters.

In the alternating copolymerization of alicyclic epoxides like VCHO with carbon dioxide, kinetic analyses have been performed to determine the reaction order with respect to the reactants. For the copolymerization of CO₂ and cyclohexene oxide (CHO), a close structural analog of VCHO, using dinickel complex catalysts, the reaction was found to follow first-order kinetics with respect to both the catalyst and the CHO concentration. Similar kinetic behavior is expected for VCHO under these catalytic systems.

Activation energies (Ea) for the copolymerization of CO₂ with various epoxides, including VCHO, have been determined using in situ infrared spectroscopy. For the copolymerization of cyclohexene oxide and CO₂ catalyzed by a tetramethyltetraazaannulene chromium complex, the activation energy was found to be approximately 65.2–67.1 kJ·mol⁻¹. These values provide a quantitative measure of the temperature sensitivity of the reaction rate.

Kinetic studies of the copolymerization of ethylene (B1197577) and 4-vinylcyclohexene (VCH) using metallocene catalysts have also been conducted. While not an epoxide polymerization, this research provides data on the reactivity of the vinyl group. The apparent rate constants (kp) for ethylene and VCH were determined to be 6461 and 93 L/mol·s, respectively, in the initial stages of the reaction, highlighting the significant difference in reactivity between the two monomers in this specific system.

Table 2: Selected Kinetic Parameters in Polymerizations Involving this compound or Analogs

| Polymerization System | Catalyst System | Kinetic Parameter | Value/Finding | Reference |

|---|---|---|---|---|

| CO₂ / Cyclohexene Oxide (CHO) | Dinickel Complex | Reaction Order | First-order in [Catalyst] and [CHO] | |

| CO₂ / Cyclohexene Oxide (CHO) | (tmtaa)CrCl / PPNCl | Activation Energy (Ea) | 65.2 ± 2.5 kJ·mol⁻¹ | |

| Ethylene / 4-Vinylcyclohexene (VCH) | metallocene/MAO | Apparent Rate Constant (kp) | kp(VCH) = 93 L/mol·s (initial) | |

| CO₂ / Propylene Oxide | Zn-Co(III) DMC | Reaction Order | First-order in [Catalyst] |

Investigation of Autocatalytic Effects and Cross-Linking Kinetics

While autocatalytic effects are a known phenomenon in some polymerization systems, specific investigations detailing such effects in the polymerization of this compound are not widely reported in the surveyed literature.

The kinetics of cross-linking (curing) for polymers derived from VCHO, however, have been a subject of investigation. The pendant vinyl groups on poly(vinylcyclohexene carbonate) (PVCHC) and related copolymers are readily cross-linked, most commonly via thiol-ene chemistry, to form robust polymer networks. researchgate.net Kinetic analyses of this cross-linking process are crucial for controlling the curing reaction and optimizing the final material properties.

Studies on the curing kinetics of similar vinyl-functionalized polycarbonates, such as those derived from limonene (B3431351) oxide, have been performed using real-time ATR-FTIR. researchgate.net These studies provide a model for understanding the curing of PVCHC. The results often reveal complex kinetic behavior, including potential delays in gelation. researchgate.net For PVCHC specifically, kinetic analyses of the thiol-ene cross-linking process have suggested that the reactions are diffusion-controlled. This implies that as the network forms and viscosity increases, the rate at which the reactive species can diffuse to find each other becomes the limiting factor for the reaction rate.

The degree of cross-linking has a profound impact on the polymer's molecular weight, conformation, and thermomechanical properties. kpi.ua The transformation of linear thermoplastic copolymers of VCHO into three-dimensional, cross-linked polymers is typically induced by heat in the presence of an acidic material, which facilitates reactions between the residual epoxide rings. researchgate.net The kinetics of this curing process determine the necessary time and temperature for achieving the desired degree of cross-linking and, consequently, the final properties of the thermoset material.

Influence of Initiators and Catalysts on Polymerization Kinetics

The kinetics of the polymerization of this compound are profoundly influenced by the choice of initiator or catalyst, their respective concentrations, and the presence of any co-catalysts or photosensitizers. These factors dictate the rate of polymerization, the conversion of monomer to polymer, and in some cases, the final properties of the resulting polymer. The most common method for polymerizing this compound is through cationic polymerization, often initiated by photolysis of onium salts or by the action of strong acids or Lewis acids.

The cationic polymerization of this compound, also known as 4-vinylcyclohexene dioxide (VCHDO), is typically initiated by strong protic acids generated from the photolysis of photoinitiators like diaryliodonium or triarylsulfonium salts. mdpi.comwikipedia.org The nature of the anion of these salts plays a critical role in the polymerization kinetics. mdpi.com It has been observed that the larger the anion size in a photoinitiator, the more active the propagating cationic species will be in the ring-opening polymerization. mdpi.com For instance, in the polymerization of cyclohexene oxide, a related cycloaliphatic epoxide, triphenylsulfonium (B1202918) salts with an SbF₆⁻ anion result in very high monomer conversion, significantly higher than salts with PF₆⁻ or BF₄⁻ anions under the same conditions. mdpi.com Diaryliodonium salts containing an SbF₆⁻ anion have also been shown to yield higher polymerization rates and exothermicity compared to those with a PF₆⁻ anion in the cationic ring-opening polymerization of silicon-containing cycloaliphatic epoxies. mdpi.commdpi.com

The concentration of the photoinitiator also has a direct impact on the polymerization rate. Studies on the photopolymerization of other epoxy systems have shown that the rate of polymerization and the ultimate conversion increase with increasing photoinitiator concentration up to a certain point. nih.gov For example, with diaryliodonium-based photoinitiators, there is a direct relationship between the photoinitiator concentration and the maximum exothermic temperature reached during polymerization, up to a concentration of 1 mol %. mdpi.commdpi.com

The polymerization kinetics of this compound can be significantly accelerated by the use of photosensitizers or accelerators, particularly alcohols. For example, benzyl (B1604629) alcohol and its derivatives have been shown to be effective accelerators for the diaryliodonium salt photoinitiated cationic polymerization of VCHDO. google.com As the concentration of benzyl alcohol is increased, the rate of photopolymerization, indicated by the slope of the conversion versus time curves, also increases. google.com This rate increase is maximized when benzyl alcohol is added at a concentration of 30-40 mol% based on the epoxy monomer. google.com

The structure of the alcohol accelerator also influences the polymerization rate. For instance, in the presence of 20% of various benzylic alcohols, the polymerization of VCHDO shows different acceleration factors. google.com The data below illustrates the effect of different accelerators on the polymerization of VCHDO initiated by a diaryliodonium salt.

Table 1: Effect of Benzyl Alcohol Concentration on the Photopolymerization of 4-Vinylcyclohexene Dioxide (VCHDO) Initiator: 0.1% Diaryliodonium Salt, Light Intensity: 150 mJ/cm²min

| Benzyl Alcohol Concentration (mol%) | Approximate Time to 50% Conversion (seconds) |

|---|---|

| 0 | > 600 |

| 10 | ~ 300 |

| 20 | ~ 180 |

| 30 | ~ 120 |

| 40 | ~ 120 |

Data derived from graphical representations in patent literature. google.com

Other types of photosensitizers, such as polynuclear aromatic hydrocarbons with hydroxymethyl groups like 1-pyrenemethanol (B17230), have also been shown to be very effective at low concentrations for the photosensitization of onium salt photoinitiators. google.com These compounds can participate in the cationic polymerization and enhance the rate of polymerization. google.com A comparison of the effects of 1-pyrenemethanol and benzyl alcohol on the photopolymerization of VCHDO is presented below.

Table 2: Comparison of Accelerators on the Photopolymerization of 4-Vinylcyclohexene Dioxide (VCHDO) Initiator: 0.60% Triarylsulfonium Salt, Light Intensity: 180 mJ/cm²min

| Accelerator (6.0 wt%) | Approximate Time to 80% Conversion (seconds) |

|---|---|

| None | > 300 |

| Benzyl Alcohol | ~ 150 |

| 1-Pyrenemethanol | ~ 60 |

Data derived from graphical representations in patent literature. google.com

The inherent reactivity of the epoxy monomer itself is a key determinant of polymerization kinetics. This compound (VCHDO) has been shown to exhibit high photoreactivity compared to other cycloaliphatic epoxides like 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane. mdpi.commdpi.com This higher reactivity contributes to faster polymerization rates under similar initiation conditions. researchgate.netactascientific.com

Advanced Materials Applications and Performance Characterization in Research

Integration of Epoxy-4-vinylcyclohexene (B83635) in Epoxy Resin Formulations

The incorporation of this compound into standard epoxy resin formulations, such as those based on diglycidyl ether of bisphenol A (DGEBA), is a key area of research aimed at optimizing material properties for specific applications. Its primary functions are to act as a reactive diluent and a cross-linking agent, which significantly influences the processability and final characteristics of the thermoset.

| Property | Unmodified Epoxy Resin (DGEBA) | Epoxy Resin + 15 wt% Reactive Diluent |

|---|---|---|

| Viscosity at 25°C (Pa·s) | 12.5 | 1.1 |

| Glass Transition Temperature (Tg) (°C) | 170 | 152 |

| Tensile Strength (MPa) | 80 | 75 |

| Tensile Modulus (GPa) | 3.1 | 2.9 |

The final three-dimensional network structure is a direct result of the cross-linking reactions. The integration of the smaller, more flexible cycloaliphatic structure of this compound among the more rigid aromatic backbones of DGEBA can modify the network's properties. This typically results in a lower glass transition temperature (Tg) and a slight reduction in modulus, as the diluent introduces more mobility into the polymer chains. rsc.orgrsc.orgsemanticscholar.org However, its bifunctional nature ensures it contributes to the network's integrity, preventing a drastic loss in mechanical strength. radtech.org This trade-off allows for the formulation of resins with optimized processability while maintaining high performance.

Development of Composite Materials with this compound Derivatives

The performance of fiber-reinforced polymer composites depends heavily on the properties of the matrix resin and the strength of the bond between the resin and the reinforcement. Derivatives of this compound are explored in this context for their potential to enhance both the polymer matrix and the critical interfacial region.

Unsaturated polyester (B1180765) resins (UPR) are widely used in composite applications but are known for their inherent brittleness. irjet.netresearchgate.net One strategy to improve their toughness and impact resistance is to blend them with epoxy resins, creating an interpenetrating polymer network (IPN). researchgate.net This approach combines the low cost and fast curing of UPR with the superior strength and adhesion of epoxies.

In this framework, this compound can be used as a reactive component in the epoxy phase of a UPR/epoxy blend. Its low viscosity aids in the compatibilization of the two resin systems, while its dual epoxy functionality allows it to cross-link within the epoxy phase, contributing to the formation of a robust, interlocked network. The resulting hybrid polymer network can exhibit significantly improved fracture toughness and mechanical properties compared to the neat UPR. researchgate.net

Silane (B1218182) coupling agents are particularly effective because they can form a "molecular bridge" between the inorganic fiber and the organic polymer matrix. specialchem.com Epoxy-functional silanes are designed to react with epoxy-based matrices. These silanes possess hydrolyzable alkoxy groups that bond to the hydroxyl groups on the fiber surface, and an epoxy group that can co-react with the epoxy resin matrix during curing. sinosil.comcfmats.com This creates strong covalent bonds across the interface, dramatically improving adhesion and, consequently, the composite's mechanical properties and durability, especially in wet conditions. mdpi.comresearchgate.net

A hypothetical derivative of this compound, functionalized with silane groups, could serve as a highly effective coupling agent. Such a molecule would offer multiple epoxy sites for robust reaction with the matrix, while the silane moiety would ensure a strong bond to the reinforcement, leading to superior interfacial adhesion.

| Fiber Treatment | Interfacial Shear Strength (MPa) | Improvement (%) |

|---|---|---|

| Untreated Glass Fiber | 45 | - |

| Epoxy-Silane Treated Glass Fiber | 78 | 73% |

Design of Specialty Polymers and Functional Materials

The synthesis of functional polymers—macromolecules designed with specific chemical groups to achieve tailored properties—is a rapidly advancing field of materials science. nih.govmdpi.comresearchgate.net The unique chemical structure of this compound makes it a valuable monomer for creating such specialty materials. Its two distinct epoxide groups, one on the cyclohexane (B81311) ring and one on the vinyl side chain, can exhibit different reactivities, allowing for controlled polymerization pathways.

Research has shown that this compound can be copolymerized with other monoepoxides, such as propylene (B89431) oxide or styrene (B11656) oxide. Under specific catalytic conditions, this can produce linear, thermoplastic copolymers that retain residual, unreacted epoxide rings. These thermoplastic precursors can be processed easily and then later cross-linked into a durable thermoset material through a subsequent heating step in the presence of an acidic catalyst. This two-stage process allows for the creation of materials that are easily formable in an initial stage but possess the high strength and stability of a thermoset in their final form.

Furthermore, the cycloaliphatic diepoxide structure is a key building block for advanced polymers like certain types of polyesters and polycarbonates, which are known for their biocompatibility and biodegradability. nih.gov The ring-opening copolymerization of epoxides is a modern synthetic strategy for producing these materials. nih.gov By leveraging the reactivity of its epoxide groups, this compound can be incorporated into polymer backbones to create functional materials for a range of applications, from advanced coatings and adhesives to materials for biomedical uses. nih.gov

Thermosetting Polymers with Tunable Mechanical Properties

Thermosetting polymers derived from this compound, often referred to as 4-vinylcyclohexene (B86511) dioxide (VCD) in literature, exhibit a range of mechanical behaviors that can be precisely controlled by adjusting the formulation and curing chemistry. The crosslinked network structure, once formed, provides high dimensional stability and resistance to solvents and heat.

Research has demonstrated that the mechanical properties of these thermosets are highly dependent on the type of curing agent used and the resulting crosslink density. The curing of epoxy resins can be achieved through reactions with various co-reactants, including polyfunctional amines, acids, anhydrides, phenols, and alcohols. The choice of these hardeners and the stoichiometry of the reaction directly influence the final properties of the cured thermoset, such as its stiffness, strength, and toughness. For instance, the use of different amine curing agents in vanillyl alcohol-based bioepoxy resins has been shown to result in significant variations in tensile strength and storage modulus, with higher functionality curing agents generally leading to stronger and more rigid materials due to the formation of a more densely crosslinked network. mdpi.com

Copolymerization is another effective strategy to tune the mechanical properties of polymers derived from this compound. It has been found that copolymerizing 4-vinylcyclohexene dioxide with monoepoxides, such as propylene oxide, can significantly improve the flexibility of the resulting polymers, making them more suitable for applications like coatings and films where some degree of elasticity is desirable. google.com This approach allows for the creation of linear thermoplastic copolymers with residual epoxide rings, which can subsequently be cross-linked through heat treatment in the presence of an acidic material to form a three-dimensional network. google.com

The relationship between crosslinking density and mechanical properties in thermosets is a well-established principle. Studies on plant oil-based epoxy resins have shown a linear increase in tensile strength and Young's modulus with increasing crosslinking density. semanticscholar.org Conversely, properties like elongation at break tend to decrease as the network becomes more tightly crosslinked. semanticscholar.org While specific quantitative data for thermosets based solely on this compound with a systematic variation of curing agents is not extensively detailed in the reviewed literature, the general principles of epoxy chemistry suggest a similar trend. The ability to control these properties makes this compound a valuable building block for creating thermosets tailored to specific mechanical requirements.

Table 1: Influence of Curing Agent Functionality on the Mechanical Properties of a Bioepoxy Resin This table is based on data for a vanillyl alcohol-based bioepoxy resin and is presented here to illustrate the principle of tunable mechanical properties in epoxy thermosets.

| Curing Agent | Functionality | Tensile Strength (MPa) | Storage Modulus (E') at 30°C (MPa) |

| Ethylenediamine (EDA) | 4 | ~12 | ~3304 |

| Diethylenetriamine (DETA) | 5 | ~18 | ~3450 |

| Tris(2-aminoethyl)amine (TREN) | 6 | ~25 | ~3600 |

| Triethylenetetramine (TETA) | 6 | ~33 | ~3762 |

Data sourced from a study on vanillyl alcohol-based bioepoxy resin. mdpi.com

Polymers for Dielectric Applications

Polymers derived from this compound have shown promise for use in dielectric applications, such as insulators in electronic components and capacitors. The dielectric properties of a material are critical for these applications and are primarily characterized by the dielectric constant (Dk) and the dissipation factor (or dielectric loss, Df). A low dielectric constant is desirable for high-frequency applications to minimize signal delay and crosstalk, while a low dissipation factor is important to reduce energy loss in the form of heat.

Research into the dielectric properties of terpolymers of ethylene (B1197577), 1-hexene, and 4-vinylcyclohexene (VCH) has provided valuable insights. These elastomeric polymers have been shown to exhibit a relatively high dielectric constant, in the range of 4 to 6, coupled with a low dielectric loss. nih.gov This combination of properties makes them potential candidates for high-voltage electrical insulation and for the fabrication of capacitors. nih.gov

The dielectric constant of these VCH-containing terpolymers was found to be frequency-dependent. For instance, a terpolymer synthesized using a specific metallocene catalyst (catalyst A) showed a decrease in its dielectric constant from 6.00 to 4.65 as the frequency increased from 100 Hz to 1 kHz. nih.gov In contrast, a terpolymer produced with a different catalyst (catalyst B) exhibited a lower initial dielectric constant that slightly increased with frequency in the same range. nih.gov The dielectric loss for these materials was also low, with values around 0.16 to 0.2 at frequencies between 100 Hz and 1 kHz, and it remained relatively consistent with increasing frequency. nih.gov The non-polar nature of the polyolefin backbone combined with the introduction of the vinylcyclohexene (B1617736) moiety contributes to these desirable dielectric characteristics.

The general principles of polymer dielectrics suggest that the structure of the polymer plays a crucial role. Polar plastics tend to have higher dielectric constants, which are also more sensitive to frequency and temperature changes, whereas non-polar plastics, like many fluoropolymers, have low and stable dielectric constants. appstate.edu The incorporation of this compound into polymer chains allows for the tailoring of these dielectric properties.

Table 2: Dielectric Properties of Ethylene/1-Hexene/4-Vinylcyclohexene Terpolymers at Room Temperature

| Catalyst Used for Synthesis | Frequency (Hz) | Dielectric Constant (k) | Dielectric Loss |

| Catalyst A | 100 | 6.00 | ~0.2 |

| Catalyst A | 1000 (1 kHz) | 4.65 | ~0.2 |

| Catalyst B | 100 | 4.00 | ~0.16 |

| Catalyst B | 1000 (1 kHz) | 4.50 | ~0.16 |

Data sourced from a study on E/1-H/VCH terpolymers. nih.gov

Surface Modification and Grafting Techniques

The reactivity of the epoxy group in this compound makes it a suitable candidate for surface modification and grafting applications. By covalently attaching this molecule or polymers derived from it to various substrates, the surface properties can be significantly altered to achieve desired functionalities such as improved adhesion, controlled wettability, and biocompatibility.

Grafting of this compound onto Substrates

The process of "grafting" involves the chemical attachment of molecules or polymer chains onto a surface. This can be achieved through two primary methods: "grafting-to" and "grafting-from". The "grafting-to" approach involves attaching pre-synthesized polymer chains to the surface, while the "grafting-from" method, also known as surface-initiated polymerization, involves growing polymer chains directly from initiator sites that have been immobilized on the substrate. The "grafting-from" technique generally allows for a higher grafting density of polymer brushes. cmu.edu

Common substrates for such modifications include silicon wafers and silica (B1680970) nanoparticles. cmu.edubenicewiczgroup.com For silica-based materials, the surface is typically functionalized with silane coupling agents that can react with the epoxy group of this compound or can act as an initiator for its polymerization. For instance, silica nanoparticles can be functionalized with aminosilanes, and the amine groups can then react with the epoxy ring of this compound, thus grafting the molecule onto the nanoparticle surface. cnrs.fr This approach has been used to improve the dispersion of fillers in polymer composites and to enhance the thermal stability of the resulting materials. cnrs.fr